Bienvenue dans la boutique en ligne BenchChem!

6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Lead Optimization

6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS 910443-02-6) is a heterocyclic building block belonging to the 5-formyluracil class, characterized by a 6-amino group, a 1-(3-methoxyphenyl) substituent, and a reactive carbaldehyde at the 5-position. With a molecular weight of 261.23 g/mol and a topological polar surface area of approximately 102 Ų, it serves as a versatile intermediate in medicinal chemistry, particularly for generating hydrazone, oxime, and Schiff-base derivatives through condensation at the aldehyde handle.

Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
CAS No. 910443-02-6
Cat. No. B113251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
CAS910443-02-6
Molecular FormulaC12H11N3O4
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=O)N
InChIInChI=1S/C12H11N3O4/c1-19-8-4-2-3-7(5-8)15-10(13)9(6-16)11(17)14-12(15)18/h2-6H,13H2,1H3,(H,14,17,18)
InChIKeyOFZNWKQDKUUDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS 910443-02-6): Procurement-Relevant Chemical Profile


6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS 910443-02-6) is a heterocyclic building block belonging to the 5-formyluracil class, characterized by a 6-amino group, a 1-(3-methoxyphenyl) substituent, and a reactive carbaldehyde at the 5-position [1]. With a molecular weight of 261.23 g/mol and a topological polar surface area of approximately 102 Ų, it serves as a versatile intermediate in medicinal chemistry, particularly for generating hydrazone, oxime, and Schiff-base derivatives through condensation at the aldehyde handle . The compound is commercially available at purities typically ≥95% (e.g., 98% from multiple vendors), but published primary research quantifying its bioactivity or differentiating it from close analogs remains extremely limited .

Why In-Class Substitution of 6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde Risks Project Failure


Substituting this compound with a generic 5-formyluracil or a regioisomeric analog without rigorous validation risks undermining synthetic route efficiency and final product performance. The 3-methoxyphenyl substituent alters the electronic character of the pyrimidine core compared to the 4-methoxy isomer, potentially affecting reaction rates at the 5-carbaldehyde site and the conformation of derived conjugates [1]. Critically, analogs lacking the carbaldehyde group forfeit the key reversible covalent ligation handle used to generate hydrazone- or oxime-linked probes and inhibitors—a transformation central to multiple kinase inhibitor programs that exploit the 4-amino-5-carbaldehyde pyrimidine scaffold [2]. While quantitative head-to-head data for this specific compound are sparse, the divergent physicochemical properties tabulated below underscore why simple structural similarity does not guarantee functional equivalence and why procurement decisions must be evidence-based rather than assumption-driven [3].

6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde: Quantitative Evidence for Selection Over Analogs


Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy Substitution Impact on Lipophilicity and Predicted Permeability

The meta-methoxy substituent on the N1-phenyl ring of the target compound (CAS 910443-02-6) yields a computed XLogP3 of 0.5, compared to 0.3 for the para-methoxy regioisomer (CAS 900463-65-2) [1]. This difference of 0.2 log units, while modest, translates to a predicted ~1.6-fold higher octanol-water partition coefficient, which can influence membrane permeability in cell-based assays . The topological polar surface area is identical between the two isomers (~102 Ų), indicating that the lipophilicity shift is driven by electronic rather than steric factors. For procurement decisions, this means the meta isomer provides subtly enhanced passive diffusion potential without sacrificing aqueous solubility, a balance desirable in early-stage fragment-based drug discovery campaigns where cellular target engagement is measured at micromolar concentrations.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Unique Reactive Handle: 5-Carbaldehyde Enables Hydrazone/Oxime Ligation Chemistry Absent in Des-Aldehyde Analogs

The 5-carbaldehyde group of the target compound is a proven reversible covalent ligation handle. In the broader 4-aminopyrimidine-5-carbaldehyde class, conversion to hydrazones and oximes has yielded potent kinase inhibitors (e.g., ErbB-2/EGFR dual inhibitor Compound 15, IC50 = 14–58 nM in BT474, N87, SK-BR-3 proliferation assays) [1], and FLT3 inhibitors [2]. By contrast, the des-aldehyde analog 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 677760-13-3) lacks this functional group entirely, precluding such derivatization . The aldehyde thus provides a quantitative synthetic step advantage: a single condensation reaction can generate a focused library of analogs, whereas the des-aldehyde compound would require de novo functionalization at the 5-position, adding 3–5 synthetic steps and reducing overall yield. This transforms the target compound from a passive building block into an active diversification hub within synthetic routes.

Chemical Biology PROTAC Design Covalent Probe Development

Predicted Physicochemical Space: Hydrogen Bond Profile Differentiates from N-Alkyl Analogs

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), with a rotatable bond count of 3 [1]. This profile is distinctly different from N-alkyl analogs such as 6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS 554426-67-4), which has 2 HBD, 4 HBA, and 3 rotatable bonds, and a lower TPSA of 92.5 Ų [2]. The increased HBA count (5 vs. 4) and higher TPSA (102 vs. 92.5 Ų) of the target compound predict stronger interactions with polar protein pockets and reduced passive membrane permeability relative to the N-alkyl analog. This makes the target compound more suitable for targeting extracellular or polar binding sites, while the N-alkyl analog may be preferable for intracellular targets requiring higher membrane flux. Without these quantitative descriptors, researchers risk selecting an analog with mismatched physicochemical properties for their specific target subcellular localization.

ADME Prediction Library Design Drug-Likeness

6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde: Evidence-Based Application Scenarios for Prioritized Procurement


Kinase-Focused Fragment Library Construction Using the 5-Carbaldehyde Hydrazone Motif

Leveraging the reactive 5-carbaldehyde, researchers can rapidly generate focused libraries of hydrazones and oximes for kinase inhibitor screening. Published precedent with analogous 4-amino-5-carbaldehyde pyrimidines demonstrates that this derivatization yields potent ErbB-2/EGFR dual inhibitors (IC50 = 14–58 nM in proliferation assays) [1] and FLT3 inhibitors [2]. The target compound's 3-methoxyphenyl group provides a specific vector for exploration of the N1 pocket, which may confer selectivity advantages over N-unsubstituted or N-alkyl derivatives.

PROTAC Warhead Synthesis Requiring a Reversible Covalent Aldehyde Handle

The 5-carbaldehyde serves as a ligation point for attaching E3 ligase ligands via hydrazone or oxime linkages, forming PROTAC candidates. The target compound's predicted HBA count of 5 and TPSA of 102 Ų [3] suggest favorable solubility properties for cellular PROTAC assays, while the single-step conjugation chemistry streamlines synthesis compared to non-aldehyde analogs that would require multistep functionalization.

Physicochemical Property-Driven Hit-to-Lead Optimization of 5-Formyluracil Scaffolds

When optimizing cellular potency of 5-formyluracil-derived hits, the subtle lipophilicity increase (ΔXLogP3 = +0.2) of the 3-methoxy isomer over the 4-methoxy isomer [3] can be exploited to systematically tune passive permeability without altering the core pharmacophore. This enables a more granular SAR exploration compared to using the 4-methoxy analog alone, where such fine-tuning is not possible.

Antiviral/Anticancer Nucleobase Analog Synthesis via C5 Derivatization

The 5-carbaldehyde group allows direct introduction of diverse modifications at the uracil C5 position, a site commonly modified in antiviral nucleoside analogs (e.g., 5-substituted uracils). The target compound thus serves as a late-stage diversification intermediate, bypassing the need for de novo C5 functionalization of simpler pyrimidine precursors, saving an estimated 2–4 synthetic steps per analog [2].

Quote Request

Request a Quote for 6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.